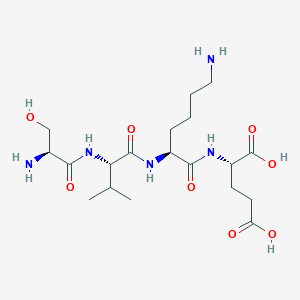

L-Seryl-L-valyl-L-lysyl-L-glutamic acid

Beschreibung

L-Seryl-L-valyl-L-lysyl-L-glutamic acid is a tetrapeptide composed of four amino acids: L-serine (Ser), L-valine (Val), L-lysine (Lys), and L-glutamic acid (Glu). For instance, L-glutamic acid itself is a well-characterized amino acid with applications in food additives, neuroscience, and biosynthesis .

Eigenschaften

CAS-Nummer |

630392-75-5 |

|---|---|

Molekularformel |

C19H35N5O8 |

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H35N5O8/c1-10(2)15(24-16(28)11(21)9-25)18(30)22-12(5-3-4-8-20)17(29)23-13(19(31)32)6-7-14(26)27/h10-13,15,25H,3-9,20-21H2,1-2H3,(H,22,30)(H,23,29)(H,24,28)(H,26,27)(H,31,32)/t11-,12-,13-,15-/m0/s1 |

InChI-Schlüssel |

PWCJSWGOYSBGOY-ABHRYQDASA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-valyl-L-lysyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation .

Industrial Production Methods

In industrial settings, the production of L-Seryl-L-valyl-L-lysyl-L-glutamic acid may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often employing automated synthesizers and high-throughput purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-valyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: The serine and lysine residues can be oxidized under specific conditions.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction specificity .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide chain .

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-valyl-L-lysyl-L-glutamic acid has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines

Wirkmechanismus

The mechanism of action of L-Seryl-L-valyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares L-seryl-L-valyl-L-lysyl-L-glutamic acid with structurally or functionally related compounds, based on available evidence:

Key Comparisons:

Structural Complexity :

- The target tetrapeptide is intermediate in size compared to N-L-γ-glutamyl-L-leucine (dipeptide) and the 13-residue acetylated peptide. Its sequence includes lysine and glutamic acid, which may enhance solubility and interaction with biomolecules .

Functional Roles :

- Unlike L-glutamic acid (a neurotransmitter precursor), the tetrapeptide’s function likely depends on its sequence and tertiary structure. For example, lysine’s positive charge could facilitate binding to negatively charged surfaces, while glutamic acid may participate in pH buffering .

The tetrapeptide’s safety may align with these trends but requires empirical validation.

Research Findings and Limitations

Toxicological Data Gaps: While L-glutamic acid derivatives are generally regarded as safe, peptides like the target compound require specific testing.

Industrial and Research Applications :

- Glutamic acid-containing peptides are used in cosmetics, nutraceuticals, and drug delivery. The dipeptide N-L-γ-glutamyl-L-leucine is labeled for laboratory use, suggesting the tetrapeptide may also serve in biochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.